![molecular formula C8H13N B1266827 1-tert-Butylpyrrole CAS No. 5398-58-3](/img/structure/B1266827.png)
1-tert-Butylpyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-tert-Butylpyrrole is a useful research compound. Its molecular formula is C8H13N and its molecular weight is 123.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1-tert-Butylpyrrole and its derivatives have shown promising biological activities, particularly in the realm of medicinal chemistry:
- Antibacterial Activity : Research indicates that derivatives of this compound exhibit antibacterial properties against various pathogens. For example, compounds derived from pyrrole structures have been noted for their effectiveness against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) .
- COX-2 Inhibition : The optimization of pyrrole-based compounds has led to the development of COX-2 inhibitors, which are essential in treating inflammatory conditions. Certain modifications to the pyrrole structure have resulted in compounds with activity comparable to that of Celecoxib, a well-known COX-2 inhibitor .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing novel pyrrole derivatives from this compound highlighted their antibacterial properties. The research involved modifying the pyrrole structure to enhance its activity against MRSA. The results indicated that specific substitutions at the C4 position significantly influenced antibacterial efficacy .
Case Study 2: Medicinal Chemistry Applications
Another investigation explored the use of this compound in developing fluorescent probes for COX-2 inhibition. The study demonstrated how structural variations could optimize binding affinity and selectivity towards COX-2, leading to potential new therapeutic agents for pain management .
Table 1: Summary of Biological Activities of this compound Derivatives
Properties
IUPAC Name |
1-tert-butylpyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-8(2,3)9-6-4-5-7-9/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIRIQBRSTYPSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5398-58-3 |
Source
|
Record name | 1H-Pyrrole,2-(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.